molecular formula C7H15NO2 B1209776 Actinine CAS No. 407-64-7

Actinine

Cat. No. B1209776
CAS RN: 407-64-7
M. Wt: 145.2 g/mol
InChI Key: JHPNVNIEXXLNTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of actinide compounds involves various methods, including the reduction of actinide chlorides with potassium graphite in the presence of diphenylacetylene to produce stable actinide metallacyclopropene complexes (B. Fang et al., 2014).

Molecular Structure Analysis

Actinide compounds often adopt structures different from those of transition-metal or lanthanide compounds due to their high coordination numbers and variable oxidation states. Single-crystal X-ray diffraction analysis has been used to establish the structures of thorium and uranium complexes, revealing short An-N bonds and large An-N-C angles indicative of strong electron donation from ligands to the metal (I. S. R. Karmel et al., 2014).

Chemical Reactions and Properties

Actinide compounds display a variety of chemical reactions, including with heterounsaturated molecules such as aldehydes, ketones, and carbodiimides. Density functional theory (DFT) studies complement experimental observations and provide insights into their reactivity patterns (B. Fang et al., 2014).

Physical Properties Analysis

The magnetic and electronic properties of actinide compounds are significantly influenced by the actinide elements' 5f orbitals. Studies on actinide chalcogenide compounds have contributed to understanding these materials' physical properties, such as magnetism and electron transport (D. Bugaris & J. Ibers, 2010).

Chemical Properties Analysis

The chemical properties of actinide compounds, including their redox behavior, coordination chemistry, and reactivity towards organic and inorganic ligands, are areas of active research. The unique electronic configuration of actinides contributes to their diverse chemical behavior, which is explored through both experimental and computational chemistry approaches (G. Schreckenbach & G. Shamov, 2010).

Scientific Research Applications

1. Actinides-Proteins Interactions

Research on actinides, including Actinine, has shown their significant interaction with proteins. This has been a subject of interest since the development of the atomic bomb and the subsequent focus on nuclear energy applications. Studies have explored how actinides are transported and accumulated in vivo, with a focus on identifying the proteins involved and understanding the thermodynamic and structural modes of these interactions. This research has implications for assessing the physiological impact of actinides and their biological targets (Creff et al., 2019).

2. Actinides in the Geosphere

Actinides have been used in various industries, science, health, and national security since the 1950s. The primary industrial application is electricity generation from uranium and thorium fuels. The research in this area is concerned with how these elements are contained throughout the nuclear fuel cycle, including their mining, production, usage, processing, and disposition. This is vital for the future of nuclear energy (Runde & Neu, 2010).

3. Actinides in Animals and Humans

The study of actinides in animals and humans focuses on understanding their uptake, retention in tissues, and the nature of radiation or chemical damage caused, especially in conditions of acute exposure. This research is crucial for protecting workers and the public from the potential hazards of actinides (Durbin, 2008).

4. Actinide Speciation by Laser-Induced Spectroscopy

Laser-induced spectroscopy has been instrumental in studying actinide speciation in various environments. This research has led to advancements in understanding the interaction of actinides with different ligands, including those from life sciences like ATP and sugar phosphates, and their behavior in plants and microorganisms. It also explores their interaction with minerals and rock materials (Geipel, 2006).

5. Basic Actinide Chemistry and Physics in Nuclear Technology

Research under the ACTILAB program focuses on actinide chemistry and physics, particularly in the context of nuclear technology. This includes studying the electronic state and chemical behavior of actinide ions in solutions and their interaction in solid-liquid interfaces. This is essential for the sustainable development of innovative nuclear technology (Minato et al., 2010).

6. Organometallic Reactivity and Electronic Structure of Actinides

Theoretical studies in actinide chemistry, focusing on organometallic reactivity and electronic structure, are crucial, especially considering the challenges of dealing with transuranium elements. These studies help understand the structure and reactivity of actinide-containing molecules, which is important for nuclear waste reprocessing and other applications (Castro et al., 2010).

7. Actinide Coordination Chemistry and Luminescence

Advancements in actinide coordination chemistry, especially in the context of luminescence properties, have led to potential applications in nuclear fuel cycle processes, including separation and remediation technologies. This research explores the nature of emission in actinide ions and their coordination compounds (Natrajan, 2012).

properties

IUPAC Name

4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNVNIEXXLNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961102
Record name 4-Butyrobetaine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Trimethylammoniobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(Trimethylammonio)butanoate

CAS RN

407-64-7
Record name γ-Butyrobetaine
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Record name gamma-Butyrobetaine
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Record name 4-Butyrobetaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt
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Record name GAMMA BUTYROBETAINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Trimethylammoniobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

159 kg (0.92 kmol) of crude gamma-chlorobutyric acid ethyl ester (content 88 percent) and 107 kg (2.3 kmol) of ethanol were placed in a pressure agitator. Then 57 kg (0.96 kmol) of trimethylamine was added in 15 to 30 minutes. The temperature in this case rose to 30° to 50° C. Then heating to 130° C. was performed. The pressure in this case rose to 5 to 7 bars and then dropped back to about 4 bars. After a stable pressure was reached, it was cooled to 20° C. and the remaining triethylamine was removed. The reaction solution was adjusted to a pH greater than 11 with 138 kg of aqueous NaOH (30 percent). Then it was kept at 60° C. for 1 hour and the pH was optionally readjusted. Then it was cooled to 20° C. and the precipitated NaCl was filtered off. After removal by distillation of the excess triethylamine and solvent, the residue was diluted with water. This solution was adjusted to pH 8, filtered and desalted by electrodialysis. The resultant solution contained 32 percent of gamma-butyrobetaine corresponding to a yield of 80 percent, relative to the gamma-chlorobutyric acid ethyl ester. The content was 99.5 percent (HPLC determination of a dehydrated specimen).
Quantity
159 kg
Type
reactant
Reaction Step One
Quantity
107 kg
Type
reactant
Reaction Step Two
Quantity
57 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
B Vincent, M Thomis, P Hespel - 2009 - lirias.kuleuven.be
… van de aanwezigheid van het α-actinine-3 ei wit, is er dus ook … -actinine-2/3 vezelspecifiek uitgevoerd. De resultaten van de eerste studie tonen aan dat de aanwezigheid van α-actinine- …
Number of citations: 0 lirias.kuleuven.be
IN Camal Ruggieri, AM Cícero, JPM Issa… - Journal of bone and …, 2021 - Springer
… The osteocyte processes, which are dendritic prolongations, are made of α-actinine … α-actinine in the cytoplasm connected between them with crosslinkers like villin. The α-actinine from …
Number of citations: 15 idp.springer.com
M Cotado-Sampayo - 2008 - Citeseer
… l'α-actinine n'ait pas pu être totalement élucidé, l'étude phénotypique du transformant ("knock-out" partiel de l'α-actinine) … En outre, nous avons pu déterminer que l'α-actinine est la seule …
Number of citations: 5 citeseerx.ist.psu.edu
B Akbari Gakieh - 2022 - escholarship.mcgill.ca
… ligne Z telles que l'α-actinine, la filamine et les protéines Alp/… Zasp52 interagit avec les filaments d'α-actinine et d'actine au … actinine et montrons que le domaine EF-hand de l’α-actinine …
Number of citations: 0 escholarship.mcgill.ca
BYH Chan, A Roczkowsky, N Moser… - Canadian Journal of …, 2018 - cdnsciencepub.com
… dans les sarcomères : l’α-actinine et la troponine I. Comme le montrait … Les taux d’α-actinine demeuraient inchangés, mais la … sont l’α-actinine et la troponine I.[Traduit par la Rédaction] …
Number of citations: 19 cdnsciencepub.com
H Lum, AB Malik - Canadian journal of physiology and …, 1996 - cdnsciencepub.com
The increase in endothelial permeability in response to inflammatory mediators such as thrombin and histamine is accompanied by reversible cell rounding and interendothelial gap …
Number of citations: 300 cdnsciencepub.com
P Niaudet, C Antignac - Archives de pédiatrie, 2001 - Elsevier
… I1 s'agit du gbne ACTN4 codant pour 1' cz-actinine-4 [7]. L'cz-actinine-4 est fortement exprimEe … In vitro, l'c~-actinine mutante se fixe de faqon plus forte aux filaments d'actine que l'c~-…
Number of citations: 3 www.sciencedirect.com
P Plamondon, PM Auger-Messier, PD Pharmacologie… - 2014 - savoirs.usherbrooke.ca
… Les réseaux d’α-actinine, ainsi que la taille des cardiomyocytes, ont été observés par … entraîne une désorganisation des réseaux d’α-actinine lorsqu’il est phosphorylé. Également, il …
Number of citations: 4 savoirs.usherbrooke.ca
Y Zhao, X Wang, Z Wang, Y Lu, C Fu… - Journal of Zhejiang …, 2006 - Springer
… Actinine was not detected, and beta-pheylethyl alcohol was only present in wild plant. In addition, short-chain enol derivatives, messengers in chemical communication, are commonly …
Number of citations: 20 idp.springer.com
G Baltazar-Martins, J Gutiérrez-Hellín… - Sports, 2020 - mdpi.com
… gene that negatively affected the expression of α-actinine-3. Specifically, the p.R577X … are the ones with a higher amount of α-actinine-3 within the muscle, even when compared to RX …
Number of citations: 28 www.mdpi.com

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